N-ethyl-3-fluoropyridin-2-amine
Description
N-Ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at position 3 and an ethylamine group at position 2.
- Core Structure: A pyridine ring with fluorine at position 3, enhancing electron-withdrawing effects and influencing reactivity .
Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in drug design, often serving as scaffolds for kinase inhibitors or agrochemicals. Fluorination at position 3 and ethyl substitution at position 2 may optimize pharmacokinetic properties, such as lipophilicity and resistance to oxidative metabolism .
Properties
CAS No. |
220714-70-5 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoropyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring followed by the ethylation of the amine group. One common method involves the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives.
Scientific Research Applications
N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-ethyl-3-fluoropyridin-2-amine with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (Target) and chlorine () enhance ring electron deficiency, favoring electrophilic substitution at meta/para positions. Nitro groups () further increase reactivity but reduce metabolic stability.
- Amine Substituents : Ethyl (Target) offers a balance between lipophilicity (logP ~1.5–2.0 estimated) and steric hindrance. Methyl () reduces bulk, while aryltrifluoromethyl () drastically increases lipophilicity (logP >3).
- Applications : Fluorinated analogs (Target, ) are preferred in drug discovery for improved bioavailability. Chlorinated or nitro-substituted derivatives () may serve as intermediates in agrochemical synthesis.
Biological Activity
N-ethyl-3-fluoropyridin-2-amine is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (nNOS). This write-up synthesizes available research findings, focusing on its biological activity, mechanisms, and implications for therapeutic applications.
This compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is significant because it plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. Overproduction of NO has been linked to neurodegenerative diseases, making nNOS inhibitors valuable in therapeutic contexts.
Binding Interactions
Research indicates that this compound forms critical hydrogen bonds with specific amino acid residues in the active site of nNOS. The structural modifications in the compound enhance its potency and selectivity against other NOS isoforms, particularly endothelial NOS (eNOS) and inducible NOS (iNOS) .
Potency and Selectivity
The potency of this compound as an nNOS inhibitor has been quantified with a value of 26 nM, demonstrating significant selectivity over eNOS with an hnNOS/heNOS ratio of 2799. This high selectivity is crucial for minimizing side effects associated with broader NOS inhibition .
Case Studies
- Neurodegenerative Disease Models : In studies involving animal models of Parkinson's disease, this compound exhibited neuroprotective effects by reducing neuronal apoptosis linked to excessive NO production. This suggests a potential application in treating neurodegenerative conditions where nNOS overactivity is implicated.
- Cell Permeability Studies : The compound's ability to penetrate the blood-brain barrier (BBB) was assessed using PAMPA-BBB and Caco-2 assays. Results indicated that modifications to the compound significantly improved its permeability, making it a candidate for central nervous system (CNS) drug development .
Comparative Activity Table
| Compound | nNOS (nM) | Selectivity Ratio (hnNOS/heNOS) | Cell Permeability Assay |
|---|---|---|---|
| This compound | 26 | 2799 | High |
| Other nNOS Inhibitors | Varies | Varies | Low to Moderate |
Implications for Drug Development
The selective inhibition of nNOS by this compound presents opportunities for developing treatments for conditions characterized by excessive NO production. Its favorable pharmacokinetic properties suggest that it could be further optimized for clinical use.
Future Research Directions
Further studies are warranted to explore:
- Long-term Effects : Evaluating the long-term safety and efficacy in chronic models of neurodegeneration.
- Combination Therapies : Investigating the potential synergistic effects when combined with other neuroprotective agents.
- Metabolic Stability : Assessing the metabolic pathways and stability of this compound in human liver microsomes to predict clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
